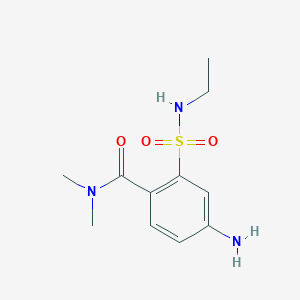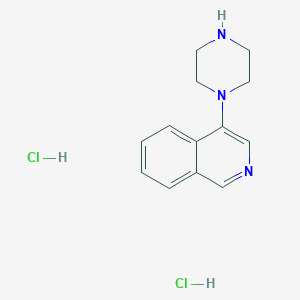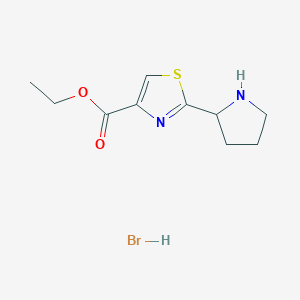
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of a compound with a pyrrolidine ring can be influenced by factors such as stereochemistry and the spatial orientation of substituents . The presence of the thiazole ring could also influence the compound’s structure.Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . Thiazole compounds are also known to participate in various chemical reactions.Aplicaciones Científicas De Investigación
- Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
- Pyrimidine derivatives, which can be synthesized from pyrrolidine derivatives, are known to exhibit anti-fibrotic activities .
- These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Drug Discovery
Anti-Fibrosis Activity
Synthesis of 3-Iodopyrroles
- Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
- These compounds have been reported in the literature from 2015 to date .
- They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
- Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
- These compounds have been described in the literature from 2015 to date .
- They have shown target selectivity in bioactive molecules .
Pyrrolizines
Pyrrolidine-2-one and Pyrrolidine-2,5-diones
Prolinol Derivatives
- Pyrrolizines are another class of compounds that can be synthesized from pyrrolidine derivatives .
- These compounds have been reported in the literature from 2015 to date .
- They are characterized by the pyrrolidine ring and its derivatives, and have shown target selectivity in bioactive molecules .
- Pyrrolidine-2-one and pyrrolidine-2,5-diones are other derivatives of the pyrrolidine ring .
- These compounds have been described in the literature from 2015 to date .
- They have shown target selectivity in bioactive molecules .
Pyrrolizines
Pyrrolidine-2-one and Pyrrolidine-2,5-diones
Prolinol Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.BrH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHURWNVNPTRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



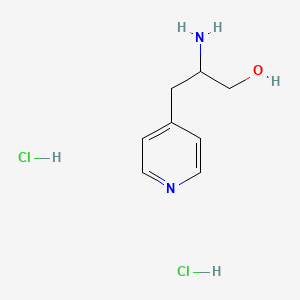
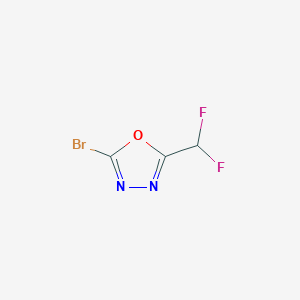
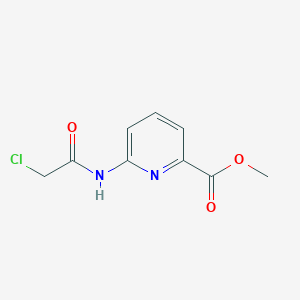
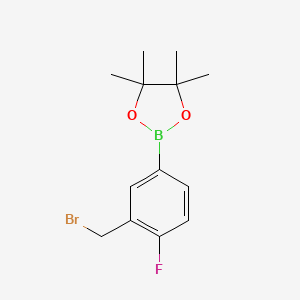
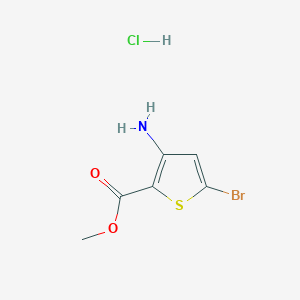
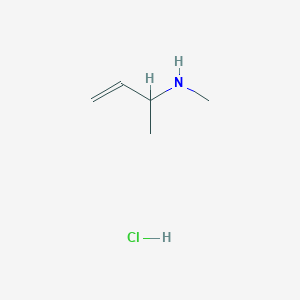
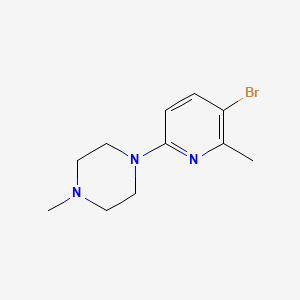
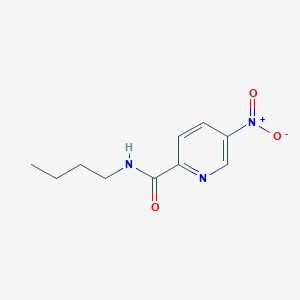
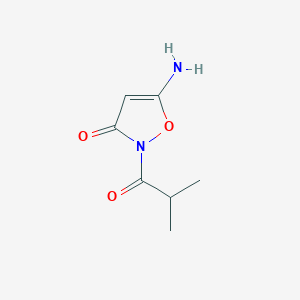
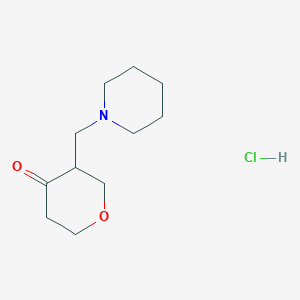
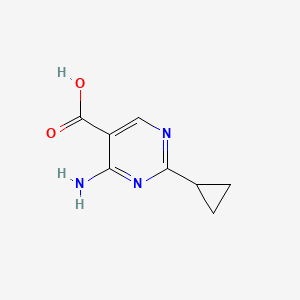
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)
